5-(4-(3-Methoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile
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Overview
Description
5-(4-(3-Methoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile: is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a methoxybenzoyl group, an oxazole ring, and a phenyl group
Mechanism of Action
Target of Action
The primary target of this compound is the D3 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including movement, reward, learning, and mood .
Mode of Action
The compound acts as a ligand , binding to the D3 dopamine receptor with high selectivity . This interaction can modulate the receptor’s activity, potentially altering dopamine signaling within the brain .
Biochemical Pathways
The compound’s interaction with the D3 dopamine receptor affects the dopaminergic pathways in the brain . These pathways are involved in a variety of functions, including reward, motivation, and movement . By modulating dopamine signaling, the compound can influence these functions.
Result of Action
The modulation of dopamine signaling by this compound can lead to changes in the functions controlled by the dopaminergic pathways. This includes potential effects on movement, reward, and motivation .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(3-Methoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methoxybenzoyl group, and the construction of the oxazole ring. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines, followed by deprotection and selective intramolecular cyclization.
Ugi reaction: This multicomponent reaction can be used to form the piperazine ring by reacting isocyanides, aldehydes, amines, and carboxylic acids.
Ring opening of aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-(3-Methoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The phenyl and oxazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl or oxazole derivatives.
Scientific Research Applications
5-(4-(3-Methoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds share the piperazine moiety and are studied for their anti-tubercular activity.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: These compounds also feature a piperazine ring and are investigated for their antimicrobial activity.
Uniqueness
5-(4-(3-Methoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile is unique due to its combination of a methoxybenzoyl group, a piperazine ring, and an oxazole ring. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-28-18-9-5-8-17(14-18)21(27)25-10-12-26(13-11-25)22-19(15-23)24-20(29-22)16-6-3-2-4-7-16/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUCEWGKWCBREE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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